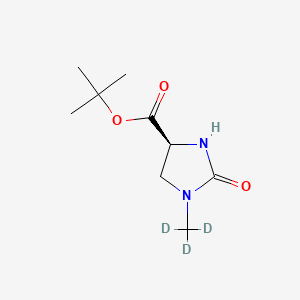

Allopurinol-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Allopurinol involves various analytical methods available in the literature for the determination of allopurinol in pharmaceutical and biological samples consisting of HPLC, UV-visible method, near-IR spectroscopy, spectrofluorometry, capillary electrophoresis, polarography, voltammetry, and hyphenated techniques such as LC-MS, LC-MS/MS, UPLC-MS/MS, and GC-MS .Molecular Structure Analysis

Allopurinol is chemically 1H-pyrazolo [3,4-d]pyrimidin-4-ol. It is a tautomeric mixture of 1H-pyrazolo [3,4-d]pyrimidin-4-ol and 1,5-dihydro-4H-pyrazolo [3,4-d]pyrimidin-4-one . The molecular weight and molecular formula of Allopurinol are 136.11 g/mol and C5H4N4O, respectively .Chemical Reactions Analysis

Allopurinol can induce severe cutaneous adverse reactions (SCARs), including Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome, Stevens–Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) .Physical and Chemical Properties Analysis

Allopurinol is a white to almost white, crystalline powder . It is sparingly soluble in water and in ethanol (95%) and practically insoluble in chloroform and in ether . It is soluble in dilute alkali hydroxides solutions .Applications De Recherche Scientifique

Rôle dans la recherche sur la maladie inflammatoire de l'intestin (MII)

L'allopurinol, un isomère synthétique de l'hypoxanthine, a été utilisé dans la recherche expérimentale relative à la maladie inflammatoire de l'intestin (MII). Il perturbe le métabolisme des purines, ce qui peut augmenter les dommages dans la colite expérimentale . L'allopurinol inhibe la dégradation de l'hypoxanthine par la xanthine oxydase et inhibe également le sauvetage des purines . Cela a des implications importantes pour le métabolisme cellulaire et la santé intestinale dans le contexte de la MII .

Impact sur le métabolisme énergétique et la cicatrisation

Des recherches ont montré que l'allopurinol peut influencer le métabolisme énergétique et la cicatrisation. Dans une étude, une dose d'allopurinol thérapeutiquement pertinente a été découverte pour déplacer le métabolisme de l'adénylate et de la créatine, conduisant à une dysrégulation de l'AMPK et à une prolifération perturbée . Cela a entraîné une cicatrisation des plaies atténuée et une augmentation des dommages tissulaires dans la colite expérimentale murine .

Utilisation dans les études de pharmacocinétique/bioéquivalence

L'allopurinol et son métabolite actif, l'oxypurinol, ont été analysés simultanément à l'aide d'une méthode validée de chromatographie liquide-spectrométrie de masse en tandem dans le plasma humain . Cette méthode est utilisée pour les études de pharmacocinétique/bioéquivalence .

Rôle dans l'hyperuricémie et le traitement de la goutte

L'allopurinol est l'un des médicaments les plus efficaces et les plus largement utilisés pour le traitement de l'hyperuricémie et de la goutte . Sa fonction principale est d'inhiber l'enzyme xanthine oxydase

Mécanisme D'action

Target of Action

Allopurinol primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting xanthine oxidase, allopurinol prevents the formation of uric acid, which is the end product of purine metabolism .

Mode of Action

Allopurinol and its active metabolite, oxypurinol, inhibit the action of xanthine oxidase . They are also converted by the purine salvage pathway to their respective ribonucleotides . This interaction with the enzyme leads to a decrease in the production of uric acid without disrupting the biosynthesis of vital purines .

Biochemical Pathways

The inhibition of xanthine oxidase by allopurinol disrupts the biochemical pathway that leads to the formation of uric acid from hypoxanthine . This results in an increase in the levels of hypoxanthine and xanthine, which are more soluble and less likely to crystallize than uric acid . Furthermore, allopurinol can lead to the production of thioxanthine (2-hydroxymercaptopurine), which may inhibit thiopurine-S-methyltransferase (TPMT), providing a novel pathway of allopurinol-mediated TPMT inhibition .

Pharmacokinetics

Allopurinol has an oral bioavailability of approximately 79% and an elimination half-life of about 1.2 hours . It is rapidly and extensively metabolized to its active metabolite, oxypurinol . Oxypurinol has a longer half-life of around 23.3 hours and is cleared almost entirely by urinary excretion . The pharmacokinetics of allopurinol and oxypurinol are influenced by renal function, and dosage adjustments may be necessary in patients with renal impairment .

Result of Action

The primary result of allopurinol’s action is a reduction in the concentrations of uric acid in the blood and urine . This can help manage conditions like gout, where the deposition of uric acid crystals in body tissues leads to painful inflammation . By reducing uric acid production, allopurinol can decrease the frequency of gout attacks and prevent the formation of uric acid kidney stones .

Action Environment

The action of allopurinol can be influenced by various environmental factors. For instance, renal function significantly impacts the clearance of allopurinol and oxypurinol, affecting their concentrations and therapeutic effects . Additionally, the use of certain medications, such as uricosuric drugs, can affect the hypouricemic efficacy of allopurinol . These drugs increase the renal clearance of oxypurinol, potentially decreasing the influence of allopurinol . Therefore, the patient’s overall health status, concomitant medications, and other individual factors can influence the action, efficacy, and stability of allopurinol.

Safety and Hazards

Orientations Futures

Allopurinol is often recommended as the first choice of treatment to control gout . If prescribed as soon as diagnosed, it may prevent future attacks and joint damage . More cohort studies are needed to determine an association between use of allopurinol and the probability of T2DM for individuals with gout and/or hyperuricemia .

Analyse Biochimique

Biochemical Properties

Allopurinol-d2, like its parent compound allopurinol, plays a significant role in biochemical reactions. It inhibits the enzyme xanthine oxidase, which is involved in the conversion of hypoxanthine to xanthine and xanthine to uric acid . This interaction with xanthine oxidase is non-competitive and results in a decrease in the production of uric acid .

Cellular Effects

This compound impacts various types of cells and cellular processes. In human umbilical vein endothelial cells, allopurinol does not affect intracellular uric acid concentration . It also has an antioxidant property that might partially reverse endothelial dysfunction in patients with certain comorbidities .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its inhibition of the enzyme xanthine oxidase. This inhibition blocks the biochemical reactions that lead to the formation of uric acid . Allopurinol also has theoretical interest. In 1996, Begoña Hernández, Francisco J. Luque, and Modesto Orozco at the University of Barcelona used computational methods to evaluate the relative stabilities of tautomers of allopurinol and its isomer hypoxanthine .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in several studies. Allopurinol and its derivative have been shown to induce significant reduction in body weight, systolic blood pressure, blood glucose, insulin, lipids, and improved kidney functions and endothelial integrity compared to non-treated rats .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study comparing the effects of febuxostat and allopurinol in a rat model of metabolic syndrome, it was found that febuxostat was more effective than allopurinol in normalizing serum fasting glucose, uric acid, catalase, and glutathione peroxidase activities .

Metabolic Pathways

This compound is involved in purine metabolism, specifically in the catabolism of hypoxanthine and xanthine to uric acid. It inhibits the enzyme xanthine oxidase, thereby blocking this metabolic pathway . This leads to a decrease in the production of uric acid and an increase in the levels of hypoxanthine and xanthine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with various transporters. For example, in human umbilical vein endothelial cells, allopurinol does not affect intracellular uric acid concentration .

Propriétés

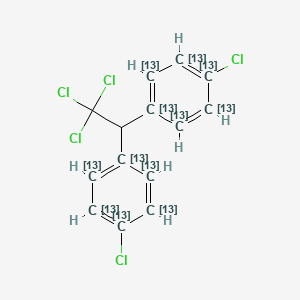

| { "Design of the Synthesis Pathway": "The synthesis pathway for Allopurinol-d2 involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "5-Chloro-1H-pyrazole", "Ethyl acetoacetate", "Hydrazine hydrate", "Sodium hydroxide", "2,6-Dichloropurine", "Deuterium oxide" ], "Reaction": [ "Step 1: React 5-Chloro-1H-pyrazole with Ethyl acetoacetate in the presence of Sodium hydroxide to obtain 5-Ethoxycarbonyl-4,6-dichloro-1H-pyrazole.", "Step 2: React 5-Ethoxycarbonyl-4,6-dichloro-1H-pyrazole with Hydrazine hydrate to obtain 5-Amino-4,6-dichloro-1H-pyrazole.", "Step 3: React 5-Amino-4,6-dichloro-1H-pyrazole with 2,6-Dichloropurine in the presence of Sodium hydroxide to obtain Allopurinol.", "Step 4: Deuterate Allopurinol using Deuterium oxide to obtain Allopurinol-d2." ] } | |

Numéro CAS |

916979-34-5 |

Formule moléculaire |

C5H4N4O |

Poids moléculaire |

138.12 g/mol |

Nom IUPAC |

3,6-dideuterio-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D |

Clé InChI |

OFCNXPDARWKPPY-QDNHWIQGSA-N |

SMILES isomérique |

[2H]C1=C2C(=NC(=NC2=O)[2H])NN1 |

SMILES |

C1=C2C(=NC=NC2=O)NN1 |

SMILES canonique |

C1=C2C(=NC=NC2=O)NN1 |

Synonymes |

1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-d2; 4-Hydroxypyrazolo[3,4-d]pyrimidine-d2; 4-Oxopyrazolo[3,4-d]pyrimidine-d2; Adenock-d2; Allopur-d2; Caplenal-d2; Cellidrin-d2; NSC 101655-d2; NSC 1390-d2; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

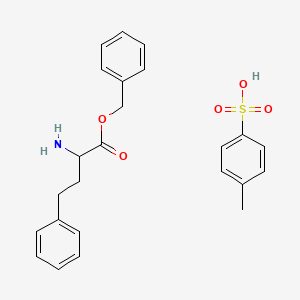

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)

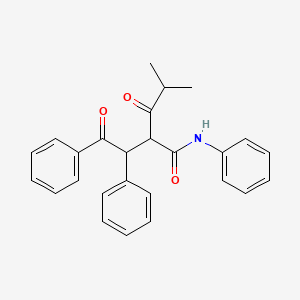

![Methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)but-1-ynyl]phenyl]-2-methylpropanoate](/img/structure/B564879.png)

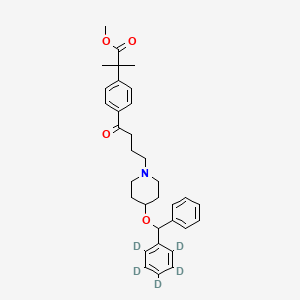

![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)